2,6-Difluorobenzylamine (CAS 69385-30-4) is a specialized fluorinated aromatic building block procured for pharmaceutical synthesis, agrochemical development, and advanced materials [1]. Characterized by two highly electronegative fluorine atoms at the ortho positions of the benzyl ring, this primary amine exhibits a quantitatively lower pKa, enhanced metabolic stability, and precise steric dimensions compared to unsubstituted analogs [2]. For industrial and research procurement, it serves as a structurally specific precursor for synthesizing kinase inhibitors and specialized amides where strict control over lipophilicity, nucleophilicity, and enzymatic degradation is required[2].
Substituting 2,6-difluorobenzylamine with unsubstituted benzylamine or mono-fluorinated analogs (e.g., 2-fluorobenzylamine) fundamentally alters both the process chemistry and the downstream product performance [1]. The dual ortho-fluorine substitution exerts a strong electron-withdrawing effect that lowers the amine's basicity, directly impacting reaction kinetics during amide coupling and preventing unwanted side reactions. Furthermore, in medicinal chemistry, replacing the 2,6-difluoro motif with a 2,6-dichloro or unsubstituted benzyl group either introduces excessive steric clash that abolishes target binding or leaves the aromatic ring vulnerable to rapid CYP450-mediated oxidative metabolism, rendering the resulting compounds pharmacokinetically unviable[1].
The dual electron-withdrawing effect of the ortho-fluorine atoms significantly alters the electronic environment of the primary amine. 2,6-Difluorobenzylamine exhibits a calculated pKb of 5.48, corresponding to a conjugate acid pKa of approximately 8.52, compared to the highly basic unsubstituted benzylamine (pKa ~9.3) . This reduced basicity attenuates its nucleophilicity, which allows for more controlled reaction kinetics during acylations and cross-coupling reactions, a property leveraged in advanced solvent and capture systems [1].
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | pKa ~8.52 (pKb 5.48) |
| Comparator Or Baseline | Benzylamine (pKa ~9.3) |
| Quantified Difference | ~0.78 pKa unit reduction in basicity |
| Conditions | Standard aqueous conditions at 25°C |
The attenuated basicity prevents over-alkylation and improves the yield of mono-substituted amides during complex API synthesis.
In the development of bioactive molecules, the unsubstituted benzyl ring is highly susceptible to oxidative metabolism. Incorporating 2,6-difluorobenzylamine blocks the vulnerable ortho positions from CYP450-mediated hydroxylation [1]. Studies on kinase inhibitors demonstrate that 2,6-difluoro substitution maintains target potency while significantly extending the microsomal half-life compared to mono-substituted or unsubstituted benzylamine derivatives, which suffer from rapid metabolic clearance [1].
| Evidence Dimension | Aromatic Ring Oxidative Vulnerability |
| Target Compound Data | 2,6-Difluorobenzyl motif (Ortho positions blocked by strongly electronegative C-F bonds) |
| Comparator Or Baseline | Benzylamine / 2-Fluorobenzylamine (One or both ortho positions exposed to hydroxylation) |
| Quantified Difference | Complete steric and electronic shielding of the 2,6-positions |
| Conditions | in vitro mouse liver microsome (MLM) assays |
Procurement of the 2,6-difluoro isomer is mandatory for synthesizing drug candidates that require extended in vivo half-lives and resistance to first-pass metabolism.
The atomic radius of fluorine (1.47 Å) provides a precise steric footprint that is larger than hydrogen (1.20 Å) but significantly smaller than chlorine (1.75 Å)[1]. When optimizing inhibitors for tight hydrophobic pockets (e.g., GRK2), 2,6-dichlorobenzylamine often causes severe steric clashes that destroy binding affinity or alter orientation. Conversely, 2,6-difluorobenzylamine provides just enough bulk to lock the molecule into the active conformation and achieve selectivity over off-target kinases, without exceeding the spatial limits of the pocket [1].
| Evidence Dimension | Ortho-Substituent Steric Radius |
| Target Compound Data | 2,6-Difluorobenzylamine (F radius ~1.47 Å) |
| Comparator Or Baseline | 2,6-Dichlorobenzylamine (Cl radius ~1.75 Å) |
| Quantified Difference | ~16% reduction in atomic radius per ortho-substituent compared to the dichloro analog |
| Conditions | Structure-based drug design for hydrophobic subsite binding |
Buyers must select the difluoro analog when the dichloro substitute is too bulky to fit the target receptor, yet the unsubstituted benzylamine lacks the necessary conformational restriction.
2,6-Difluorobenzylamine is a primary building block for synthesizing selective inhibitors targeting GRK2 and other kinases[1]. Its specific steric profile allows the resulting amides to fit precisely into hydrophobic binding pockets, while the fluorine atoms enhance metabolic stability [1].
In the formulation of advanced pesticides and fungicides, the 2,6-difluorobenzyl moiety is utilized to increase lipophilicity and environmental persistence[1]. The compound's resistance to rapid oxidative degradation ensures longer-lasting efficacy in the field compared to non-fluorinated analogs.
Due to its lowered pKa and modulated nucleophilicity, 2,6-difluorobenzylamine is the selected amine for complex multi-step API syntheses where over-reaction or poly-alkylation must be avoided [2]. It provides higher yields of mono-substituted products under standard coupling conditions.
Corrosive